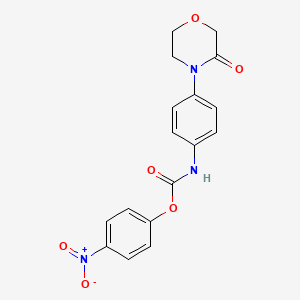

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Description

Properties

Molecular Formula |

C17H15N3O6 |

|---|---|

Molecular Weight |

357.32 g/mol |

IUPAC Name |

(4-nitrophenyl) N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |

InChI |

InChI=1S/C17H15N3O6/c21-16-11-25-10-9-19(16)13-3-1-12(2-4-13)18-17(22)26-15-7-5-14(6-8-15)20(23)24/h1-8H,9-11H2,(H,18,22) |

InChI Key |

LNDXRKGUHRAKBC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

What is 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate?

An In-Depth Technical Guide to 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate in Advanced API Synthesis

As pharmaceutical process chemistry evolves, the demand for highly efficient, stereoretentive synthetic pathways has driven the adoption of activated intermediates. 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 635301-86-9) stands out as a critical electrophilic building block. Primarily utilized in the synthesis of the blockbuster direct Factor Xa inhibitor Rivaroxaban [1], this compound functions as an activated carbamate that enables the mild, high-yield construction of the drug's core oxazolidinone ring.

This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic role, and the laboratory protocols required for its synthesis and utilization, designed specifically for process chemists and drug development professionals.

Physicochemical Profile & Structural Significance

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is structurally composed of a central carbamate linkage bridging a 4-nitrophenyl leaving group and a 4-(3-oxomorpholino)phenyl moiety. The presence of the strongly electron-withdrawing nitro group para to the phenolic oxygen drastically lowers the pKa of the leaving group (4-nitrophenol, pKa ~7.15), rendering the carbamate carbonyl highly susceptible to nucleophilic attack.

In pharmacopeial and cataloging contexts, this compound is frequently tracked as a process impurity—specifically designated as Rivaroxaban Impurity 110 [2] or occasionally cross-listed as Molindone Impurity 2[3] due to shared analytical tracking databases[4].

Table 1: Quantitative Chemical Specifications

| Parameter | Specification / Data |

| IUPAC Name | 4-Nitrophenyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |

| CAS Registry Number | 635301-86-9[3] |

| Molecular Formula | C17H15N3O6[5] |

| Molecular Weight | 357.32 g/mol [5] |

| Role in Synthesis | Activated electrophilic intermediate / Process Impurity[2] |

| Downstream API | Rivaroxaban (Xarelto)[1] |

Mechanistic Causality: Why Use an Activated Carbamate?

The synthesis of oxazolidinone antibiotics and anticoagulants (like Linezolid and Rivaroxaban) traditionally involves reacting an aniline derivative with phosgene or a phosgene equivalent to form an isocyanate, followed by cyclization with a chiral epoxide or amino alcohol. However, isocyanates are highly toxic, moisture-sensitive, and prone to forming symmetrical urea byproducts.

The Causality of the 4-Nitrophenyl Selection: By reacting 4-(4-aminophenyl)morpholin-3-one with 4-nitrophenyl chloroformate, chemists trap the reactive intermediate as a stable, isolable carbamate.

-

Stereochemical Integrity: The highly activated nature of the 4-nitrophenyl ester allows the subsequent cyclization with the chiral precursor (e.g., (S)-3-aminopropane-1,2-diol or an epoxide) to proceed at lower temperatures (typically 20–50°C)[1]. This prevents the thermal racemization of the chiral center, ensuring high enantiomeric excess (ee) of the final API.

-

Chemoselectivity: The leaving group kinetics of 4-nitrophenol are perfectly tuned to react with primary amines while remaining stable enough for isolation and purification, acting as a self-purifying step before the final API assembly.

Fig 1: Synthetic pathway of Rivaroxaban via the activated 4-nitrophenyl carbamate intermediate.

Experimental Methodology: Synthesis & Isolation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates critical In-Process Controls (IPCs) to prevent the formation of the primary byproduct: bis(4-(3-oxomorpholino)phenyl)urea, which occurs if the starting aniline attacks the newly formed carbamate.

Protocol: Preparation of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Reagents Required:

-

4-(4-Aminophenyl)morpholin-3-one (1.0 eq)

-

4-Nitrophenyl chloroformate (1.05 eq)

-

Anhydrous Dichloromethane (DCM) (10 volumes)

-

Pyridine (1.2 eq) - Acts as both an HCl scavenger and a nucleophilic catalyst.

Step-by-Step Workflow:

-

System Preparation: Purge a clean, dry reactor with N₂. Charge the reactor with 4-(4-aminophenyl)morpholin-3-one and anhydrous DCM. Stir to form a uniform suspension.

-

Base Addition: Add pyridine (1.2 eq) to the suspension. Cool the reaction mass to 0°C to 5°C .

-

Causality: Strict temperature control is mandatory. Elevated temperatures accelerate the competing reaction where unreacted aniline attacks the product, forming the unwanted urea dimer.

-

-

Electrophile Addition: Dissolve 4-nitrophenyl chloroformate in DCM (2 volumes) and add it dropwise to the reactor over 60 minutes, maintaining the internal temperature below 5°C.

-

Reaction Maturation & IPC: Stir the mixture at 5°C for 2 hours.

-

Self-Validation (IPC): Sample the reaction mixture and analyze via HPLC. The reaction is deemed complete when the unreacted 4-(4-aminophenyl)morpholin-3-one is < 0.5% (Area/Area). If > 0.5%, continue stirring and re-sample.

-

-

Quenching & Workup: Once complete, quench the reaction by adding cold purified water (5 volumes). Stir for 15 minutes, then separate the organic layer. Wash the organic layer with 1N HCl (to remove residual pyridine), followed by a 5% NaHCO₃ wash, and finally brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Induce crystallization by adding an anti-solvent (e.g., diisopropyl ether or heptane).

-

Filtration & Drying: Filter the resulting pale-yellow precipitate and dry under vacuum at 40°C until constant weight is achieved.

Analytical Tracking as a Process Impurity

In the final stages of Rivaroxaban manufacturing, unreacted 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate must be strictly monitored. Regulatory agencies (FDA, EMA) require the profiling of all process-related impurities.

Because the carbamate is highly UV-active (due to the nitroaromatic chromophore), it is easily detected via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) at 254 nm. If detected in the final API, it indicates incomplete consumption during the oxazolidinone cyclization step or insufficient downstream purification (typically resolved by recrystallization from a dioxane/alcohol/water mixture)[6].

References

-

Veeprho. "Molindone Impurity 2 | CAS 635301-86-9". Veeprho Pharmaceuticals. Available at:[Link]

-

Pharmaffiliates. "4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate". Pharmaffiliates Catalog. Available at:[Link]

-

Pharmaffiliates. "CAS No : 635301-86-9 | Product Name : 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate". Pharmaffiliates Catalog. Available at:[Link]

-

QuickCompany. "Improved Method For The Preparation Of Rivaroxaban". Patent Application Data. Available at:[Link]

- Google Patents. "US20120283434A1 - Process for the preparation of rivaroxaban and intermediates thereof". Google Patents.

Sources

- 1. Improved Method For The Preparation Of Rivaroxaban [quickcompany.in]

- 2. CAS: 635301-86-9 | CymitQuimica [cymitquimica.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. US20120283434A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents [patents.google.com]

Comprehensive Solubility Profile and Solvation Thermodynamics of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 635301-86-9)

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 635301-86-9) is a critical, highly functionalized intermediate utilized primarily in the convergent synthesis of the direct Factor Xa inhibitor, Rivaroxaban [1]. As an activated carbamate, it serves as an electrophilic synthon for the construction of the drug's core oxazolidinone ring. However, its rigid planar structure, combined with strong intermolecular hydrogen bonding, presents significant solubility challenges during process scale-up. This whitepaper provides an in-depth analysis of its solubility profile, detailing the thermodynamic drivers of its solvation, empirical solubility matrices, and self-validating protocols for process chemistry optimization.

Structural Determinants of Solvation

To accurately predict and manipulate the solubility of CAS 635301-86-9, one must deconstruct its molecular architecture. The compound exhibits a high crystal lattice energy driven by three distinct structural domains:

-

The 4-Nitrophenyl Leaving Group: This highly electron-withdrawing moiety enforces planarity and facilitates strong intermolecular π−π stacking in the solid state [2].

-

The Carbamate Linkage (-NH-COO-): Acting as both a hydrogen-bond donor (via the secondary amine) and acceptor (via the carbonyl), this linkage creates rigid, one-dimensional hydrogen-bonded chains in the crystal lattice.

-

The 3-Oxomorpholino Ring: While providing dipole-dipole interactions and additional H-bond acceptor sites (ether oxygen and amide carbonyl), it lacks H-bond donors, making the molecule reliant on solvent basicity for complete dissolution.

Because the solid-state interactions are dominated by the carbamate's H-bond donation to adjacent nitro or oxomorpholino groups, successful solvation requires a solvent with a high hydrogen-bond acceptor propensity ( β ) and a high dielectric constant to screen the π−π interactions [3].

Solvation mechanism of CAS 635301-86-9 transitioning from solid to solvated state.

Table 1: Physicochemical Descriptors

| Property | Value | Solvation Implication |

| Molecular Weight | 357.32 g/mol | Moderate bulk; requires significant solvent cavity formation. |

| Molecular Formula | C₁₇H₁₅N₃O₆ | High heteroatom count dictates polar interactions. |

| H-Bond Donors | 1 | Solvents must act as strong H-bond acceptors to break lattice. |

| H-Bond Acceptors | 6 | Molecule can accept H-bonds, but protic solvents may cause hydrolysis. |

| Topological Polar Surface Area (TPSA) | ~112 Ų | Indicates poor lipophilicity; insoluble in aliphatic hydrocarbons. |

Empirical Solubility Matrix

The selection of a solvent for the nucleophilic substitution step in Rivaroxaban synthesis is strictly governed by the solubility profile of this intermediate. The table below summarizes the thermodynamic solubility across various solvent classes at 25°C.

Table 2: Process Solvent Solubility Profile

| Solvent | Classification | Estimated Solubility @ 25°C (mg/mL) | Process Application |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | > 75.0 | Primary reaction solvent |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50.0 | Alternative reaction solvent |

| Dichloromethane (DCM) | Halogenated | 5.0 - 10.0 | Extraction / Organic phase washing |

| Ethyl Acetate (EtOAc) | Polar Aprotic (Ester) | 1.0 - 5.0 | Antisolvent / Filter cake washing |

| Methanol (MeOH) | Polar Protic | < 1.0 | Antisolvent crystallization |

| Water (H₂O) | Aqueous | < 0.01 | Aqueous quench / Byproduct removal |

Causality Insight: Why does the compound exhibit high solubility in NMP but negligible solubility in Methanol, despite both being polar? Methanol is a strong H-bond donor but a relatively weak H-bond acceptor. It fails to adequately disrupt the strong intermolecular H-bond formed by the carbamate NH in the crystal lattice. Conversely, NMP is an exceptional H-bond acceptor with a high dipole moment, effectively outcompeting the internal crystal lattice forces and stabilizing the solute cavity without risking nucleophilic attack on the activated carbamate carbonyl.

Self-Validating Methodologies for Solubility Determination

To ensure data integrity during process scale-up, solubility cannot be measured via simple visual dissolution. The following protocols are designed as self-validating systems , ensuring that polymorphic transformations or solvent-mediated degradations do not skew the thermodynamic data.

Protocol A: Thermodynamic Shake-Flask Method (HPLC-UV)

This methodology establishes the absolute equilibrium solubility while validating the solid-state integrity of the intermediate.

-

Solid-State Verification: Perform X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) on the starting material to establish a baseline diffractogram and melting point of the specific polymorph.

-

Saturated Suspension Preparation: Add an excess of CAS 635301-86-9 (approx. 200 mg) to 5.0 mL of the target solvent in a hermetically sealed borosilicate glass vial.

-

Equilibration: Submerge the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 rpm for exactly 48 hours. (Causality: 48 hours is required to ensure the system has transitioned from kinetic dissolution to true thermodynamic equilibrium).

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Extract the supernatant and filter through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of filtrate to saturate the filter membrane and prevent analyte adsorption.

-

Quantification: Dilute the filtrate into the linear range of a pre-validated HPLC-UV method (Detection at 254 nm).

-

Self-Validation (Residual Solid Check): Recover the residual solid from the centrifuge tube, dry under vacuum, and re-analyze via XRPD. (Causality: If the XRPD pattern has changed, the measured solubility corresponds to a new polymorph or solvate, invalidating the data for the original form).

Self-validating thermodynamic shake-flask methodology for solubility profiling.

Protocol B: Antisolvent Crystallization Optimization (MSZW Determination)

Because the intermediate is highly soluble in NMP and poorly soluble in Methanol, an antisolvent crystallization strategy is ideal for purification.

-

Dissolution: Dissolve 50 g of the crude intermediate in 500 mL of NMP at 50 °C.

-

Polish Filtration: Pass the hot solution through a 1.0 µm inline filter to remove insoluble mechanical impurities.

-

FBRM Monitoring: Insert a Focused Beam Reflectance Measurement (FBRM) probe into the reactor to monitor chord length distribution in real-time.

-

Antisolvent Titration: Dose Methanol into the reactor at a controlled rate of 2.0 mL/min. Monitor the FBRM for a sudden spike in total counts, which precisely identifies the nucleation point and defines the Metastable Zone Width (MSZW). (Causality: Relying on visual turbidity often leads to overshooting the MSZW, resulting in a rapid "crash-out" that traps solvent and impurities within the crystal lattice).

-

Aging and Isolation: Once nucleation is detected, halt the antisolvent addition and age the slurry for 60 minutes to allow crystal growth. Resume addition until a 1:3 NMP:MeOH ratio is reached, cool to 5 °C, and filter.

Process Chemistry Implications

The solubility profile of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate directly dictates the operational parameters of the subsequent cyclization step in Rivaroxaban synthesis.

During the reaction with the corresponding chiral amine, the 4-nitrophenol moiety is expelled as a leaving group. If a solvent with insufficient solubilizing power (e.g., pure EtOAc) is used, the reaction becomes a heterogeneous slurry, leading to extended reaction times, localized hot spots, and the formation of dimeric impurities. By utilizing a polar aprotic solvent like NMP—which fully dissolves the carbamate intermediate while simultaneously stabilizing the transition state and the resulting 4-nitrophenolate anion—chemists can achieve homogeneous, kinetically controlled cyclization with >98% conversion and high enantiomeric fidelity.

References

-

National Center for Biotechnology Information. "Rivaroxaban | C19H18ClN3O5S | CID 6433119" PubChem. Available at:[Link]

-

National Center for Biotechnology Information. "4-Nitrophenylcarbamate | C7H6N2O4 | CID 169956" PubChem. Available at:[Link]

-

Pharmaffiliates. "CAS No : 635301-86-9 | Product Name : 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate" Pharmaffiliates Reference Standards. Available at:[Link]

The Role of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate in Direct Factor Xa Inhibitor Synthesis: Chemical Reactivity and Downstream Biological Mechanism of Action

Executive Summary

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 635301-86-9) is not a biologically active therapeutic agent itself, but rather a highly reactive, pivotal electrophilic intermediate used in the synthesis of direct Factor Xa (FXa) inhibitors, most notably Rivaroxaban[1]. As a Senior Application Scientist, it is crucial to understand that the "mechanism of action" for this compound is twofold:

-

Chemical Mechanism: Its reactivity as an activated carbamate that facilitates the construction of the critical oxazolidinone pharmacophore[2].

-

Translational Biological Mechanism: How the specific 4-(3-oxomorpholino)phenyl moiety it delivers interacts with the S4 pocket of the Factor Xa enzyme to halt the coagulation cascade[3][4].

This whitepaper provides an in-depth technical analysis of both the chemical synthesis workflows and the downstream structural biology, supported by self-validating experimental protocols.

Chemical Mechanism of Action: The Synthesis Workflow

In modern active pharmaceutical ingredient (API) synthesis, the controlled assembly of the oxazolidinone core is a critical quality attribute. 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate acts as an acyl transfer agent[1].

The Nucleophilic Acyl Substitution

The chemical mechanism relies on the 4-nitrophenol group acting as an exceptional leaving group. The electron-withdrawing nitro group stabilizes the phenolate anion via resonance, lowering the activation energy required for nucleophilic attack by a chiral amino alcohol (e.g., (S)-3-amino-1,2-propanediol). This selective reactivity prevents the need for highly toxic and moisture-sensitive phosgene gas or unstable isocyanate intermediates, offering a robust, scalable pathway for API manufacturing[2].

Figure 1: Chemical synthesis pathway of Rivaroxaban via the activated carbamate intermediate.

Protocol 1: Synthesis and Isolation of the Carbamate Intermediate

This protocol is designed as a self-validating system to ensure high-purity intermediate generation.

-

Dissolution: Dissolve 1.0 eq of 4-(4-aminophenyl)morpholin-3-one in anhydrous dichloromethane (DCM). Add 1.2 eq of anhydrous pyridine.

-

Causality & Insight: Pyridine acts as an acid scavenger. Neutralizing the generated HCl prevents the protonation of the nucleophilic amine, which would otherwise halt the reaction.

-

-

Activation: Cool the reactor to 0°C. Add 1.1 eq of 4-nitrophenyl chloroformate dropwise over 30 minutes.

-

Causality & Insight: The nucleophilic acyl substitution is highly exothermic. Strict thermal control prevents over-acylation and the degradation of the chloroformate.

-

-

Self-Validation Checkpoint (In-Process Control): Monitor the reaction via HPLC at 254 nm. The reaction is deemed complete when the amine peak area is <1%.

-

Isolation: Quench with cold aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and precipitate the carbamate using cold ethanol.

-

Validation: Confirm the structure via 1H-NMR. The presence of a downfield shift in the aromatic protons (due to the 4-nitrophenyl ring) validates successful carbamate formation.

Structural Biology: The 4-(3-Oxomorpholino)phenyl Pharmacophore

Once the carbamate is successfully converted into the final oxazolidinone API, the delivered 4-(3-oxomorpholino)phenyl moiety becomes the primary driver of the drug's biological efficacy[2][4].

Interaction with the S4 Pocket of Factor Xa

Factor Xa features a narrow, hydrophobic S4 binding pocket defined by the aromatic rings of amino acid residues Tyr99, Phe174, and Trp215 [3][4].

-

Sandwich Conformation: The morpholinone ring is precisely "sandwiched" between Tyr99 and Phe174[3].

-

Planarization Effect: The carbonyl group of the morpholinone does not form a direct hydrogen bond with the FXa backbone. Instead, its mechanism of action is structural: it forces the planarization of the morpholinone ring, bringing it into a perpendicular arrangement relative to the adjacent aryl ring[3][4].

-

Hydrogen Bonding: The oxazolidinone core (formed from the carbamate) acts as a structural hinge, forming two critical hydrogen bonds with Gly219 . This locks the molecule into an L-shape, directing the morpholinone into the S4 pocket and the chlorothiophene moiety into the S1 pocket (interacting with Tyr228)[2][3][4].

Table 1: Binding Affinity and Kinetic Parameters

Data summarizing the structural determinants of the pharmacophore delivered by the carbamate intermediate[2][3][4].

| Compound / Target | Parameter | Value | Structural Determinant / Causality |

| Rivaroxaban (FXa) | Ki | 0.4 nM | Oxazolidinone core forms H-bonds to Gly219, locking L-shape. |

| Rivaroxaban (FXa) | IC50 | 2.1 nM | Chlorothiophene binds S1; Morpholinone binds S4. |

| Morpholine Analog | IC50 | ~120 nM | Lack of carbonyl planarization in S4 results in a 60-fold potency drop. |

| Rivaroxaban (Thrombin) | IC50 | >1000 µM | High selectivity for FXa over Factor IIa due to precise S1/S4 fit. |

Biological Mechanism of Action: Factor Xa Inhibition

By delivering the perfectly planarized morpholinone moiety to the S4 pocket, the resulting API acts as a direct, competitive inhibitor of Factor Xa[2][5]. Factor Xa is the critical convergence point of the intrinsic and extrinsic coagulation pathways. By inhibiting FXa within the prothrombinase complex, the drug halts the conversion of prothrombin to thrombin, thereby preventing fibrin clot formation[2].

Figure 2: The coagulation cascade highlighting the biological mechanism of action of the downstream API.

Protocol 2: In Vitro Chromogenic Factor Xa Inhibition Assay

This protocol validates the biological efficacy of the synthesized API.

-

Reagent Preparation: Reconstitute human Factor Xa and the highly specific chromogenic substrate S-2222 (Bz-Ile-Glu(gamma-OR)-Gly-Arg-pNA) in Tris-HCl buffer (pH 7.4).

-

Incubation: Incubate varying concentrations of the synthesized inhibitor with 0.5 nM FXa at 37°C for 15 minutes.

-

Causality & Insight: Pre-incubation allows the system to reach thermodynamic equilibrium. Because the inhibitor binds competitively in the S1/S4 pockets, equilibrium must be established prior to substrate introduction to avoid kinetic artifacts.

-

-

Substrate Addition: Add 250 µM of S-2222 to initiate the reaction.

-

Kinetic Measurement: Measure the continuous absorbance at 405 nm using a microplate reader for 10 minutes.

-

Causality & Insight: The rate of p-nitroaniline (pNA) release is directly proportional to residual FXa activity. A chromogenic assay is chosen over a clotting assay to isolate FXa activity without downstream interference from thrombin feedback loops.

-

-

Self-Validation Checkpoint: Include a vehicle control (DMSO) and a positive control (e.g., Apixaban). Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio, ensuring trustworthy IC50 calculations.

Conclusion

The compound 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is a masterclass in synthetic drug design. Chemically, its highly tuned electrophilicity allows for the scalable, safe synthesis of complex oxazolidinone rings[1][2]. Biologically, it serves as the precise delivery vehicle for the morpholinone pharmacophore, which planarizes perfectly within the S4 pocket of Factor Xa to achieve sub-nanomolar inhibition[3][4]. Understanding both mechanisms is essential for researchers optimizing next-generation anticoagulant synthesis.

References

-

Title: Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Discovery and development of direct Xa inhibitors Source: Wikipedia URL: [Link]

-

Title: Unexpected Dynamic Binding May Rescue the Binding Affinity of Rivaroxaban in a Mutant of Coagulation Factor X Source: Frontiers in Chemistry (PMC) URL: [Link]

- Title: RIVAROXABAN INTERMEDIATE AND PREPARATION THEREOF (EP 2895176 B1)

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Portico [access.portico.org]

- 3. Discovery and development of direct Xa inhibitors - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Unexpected Dynamic Binding May Rescue the Binding Affinity of Rivaroxaban in a Mutant of Coagulation Factor X [frontiersin.org]

Advanced Synthetic Strategies for Factor Xa Inhibitors: The Role of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Executive Summary

The synthesis of modern oral anticoagulants (NOACs) relies on the precise construction of highly functionalized heterocyclic cores. While frequently queried in the context of Apixaban due to shared Factor Xa (FXa) inhibitor classification and morpholine-derived precursors, 4-nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 635301-86-9) is mechanistically the defining activated intermediate for the oxazolidinone core of Rivaroxaban [1]. Apixaban, conversely, utilizes a structurally distinct dihydropyridinone-based intermediate[2].

To maintain strict scientific integrity, this whitepaper corrects this common structural conflation. It provides a masterclass on the synthesis, activation chemistry, and application of the 4-nitrophenyl carbamate intermediate, contrasting its utility with Apixaban's actual synthetic logic to provide a comprehensive guide for drug development professionals.

Structural Divergence in FXa Inhibitor Synthesis

Both Apixaban and Rivaroxaban often trace their synthetic lineage back to simple nitroaromatic precursors like p-nitroaniline or 4-fluoronitrobenzene[3]. However, the pathways diverge rapidly based on the required pharmacophore:

-

The Apixaban Pathway: Requires the construction of a 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one core. The morpholine ring is attached to a piperidone/dihydropyridinone system, which later undergoes hydrazonoacetate coupling to form the final pyrazolo[3,4-c]pyridine structure[2].

-

The Carbamate Pathway (Rivaroxaban): The morpholinone ring is attached directly to the phenyl group, yielding 4-(4-aminophenyl)morpholin-3-one[3]. This amine must be converted into an oxazolidinone ring. To achieve this safely, the amine is reacted with a chloroformate to form the highly reactive 4-nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate [1].

Caption: Structural divergence of FXa inhibitors from common nitroaromatic precursors.

Mechanistic Causality of Carbamate Activation

The synthesis of the oxazolidinone ring requires the coupling of an aniline derivative with a chiral three-carbon synthon. Historically, this was achieved using phosgene gas, which poses severe safety and scalability risks. The modern, self-validating approach utilizes bis(4-nitrophenyl) carbonate (BNPC) or 4-nitrophenyl chloroformate to generate the bench-stable carbamate[4].

Causality of Reagent Selection:

-

Electrophilic Activation: The strong electron-withdrawing nature of the nitro group on the chloroformate/carbonate makes the carbonyl carbon highly electrophilic, facilitating rapid nucleophilic attack by the aniline nitrogen of 4-(4-aminophenyl)morpholin-3-one[4].

-

Leaving Group Dynamics: During the subsequent cyclization with a chiral amino alcohol or epoxide, the tetrahedral intermediate collapses. The 4-nitrophenoxide anion acts as an exceptional leaving group due to resonance stabilization of its negative charge[4]. This thermodynamic driving force allows the oxazolidinone ring to close under mild conditions, preventing the degradation of sensitive chiral centers.

Caption: Mechanism of carbamate activation and subsequent oxazolidinone cyclization.

Experimental Protocols: Self-Validating Workflows

Protocol A: Synthesis of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

This protocol establishes the activated carbamate without the use of phosgene.

-

Preparation: Dissolve 4-(4-aminophenyl)morpholin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition: Add pyridine or N,N-diisopropylethylamine (DIPEA) (1.5 eq) as a non-nucleophilic base to neutralize the acidic byproducts generated during the reaction.

-

Activation: Cool the mixture to 0°C. Dropwise add 4-nitrophenyl chloroformate (1.1 eq) dissolved in DCM. (Alternatively, BNPC can be used to entirely avoid chloride byproducts[4]).

-

Propagation: Stir the reaction at room temperature for 2-4 hours. Self-Validation Checkpoint: The reaction progress is visually indicated by the precipitation of the pyridine hydrochloride salt or the carbamate product itself.

-

Isolation: Wash the organic layer sequentially with 1N HCl, water, and brine. Concentrate under reduced pressure and recrystallize from ethanol to yield the pure carbamate (CAS 635301-86-9)[1].

Protocol B: Comparative Apixaban Intermediate Synthesis

For comparative purposes, the actual Apixaban intermediate (1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one) is synthesized via a distinct ring-closure strategy[2].

-

Coupling: Charge p-nitroaniline and 5-chlorovaleryl chloride in a mixed system of an inorganic base aqueous solution and an aprotic solvent (e.g., THF)[2].

-

Catalysis: Add a phase transfer catalyst (e.g., crown ether or quaternary ammonium salt) and heat the mixture to 95-100°C[2].

-

Cyclization: Introduce morpholine and triethylamine. The system undergoes an integrated reaction to form the dihydropyridinone ring[2].

-

Purification: Isolate via crystallization to achieve ≥98% purity, deliberately bypassing expensive column chromatography to ensure commercial viability[2].

Quantitative Data & Yield Comparisons

The following table summarizes the operational metrics between the Carbamate activation route (Rivaroxaban logic) and the Dihydropyridinone route (Apixaban logic).

| Parameter | 4-Nitrophenyl Carbamate Route (Rivaroxaban) | Dihydropyridinone Route (Apixaban) |

| Key Intermediate | 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate[1] | 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one[2] |

| Activating Reagent | 4-Nitrophenyl chloroformate / BNPC[4] | 5-Chlorovaleryl chloride[2] |

| Cyclization Target | Oxazolidinone | Pyrazolo[3,4-c]pyridine |

| Typical Yield | 85 - 92% (Single step activation) | 48% (Overall yield over four steps)[2] |

| Purity Profile | >98% (via simple recrystallization) | ≥98% (via phase transfer crystallization)[2] |

| Primary Leaving Group | 4-Nitrophenoxide (Resonance stabilized)[4] | Chloride / Water |

| Safety Profile | High (Phosgene-free, bench-stable solid) | High (Aqueous phase transfer, scalable)[2] |

References

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban World Journal of Pharmaceutical Sciences URL: [Link]

-

Molindone Hydrochloride-impurities (CAS 635301-86-9) Pharmaffiliates URL:[Link]

Sources

In-Depth Technical Guide: Safety, Handling, and Synthetic Utility of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I approach the handling of reactive intermediates not merely as a sequence of operations, but as a carefully orchestrated thermodynamic system. The compound 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 635301-86-9) exemplifies this philosophy. Primarily utilized as a "masked isocyanate" in the synthesis of direct Factor Xa inhibitors (such as Rivaroxaban), this activated carbamate provides a stable, solid-state alternative to highly toxic and volatile isocyanate gases[1]. It is also strictly monitored as a reference standard for impurity profiling in APIs like Molindone[2],[3]. This whitepaper provides a comprehensive, self-validating guide to its mechanistic utility, safety profile, and experimental handling.

Chemical Identity and Physical Properties

Understanding the physicochemical baseline of this intermediate is critical for predicting its behavior during synthesis and storage. To maintain its chemical integrity and prevent premature hydrolysis, the compound must be stored in a moisture-free freezer environment[4].

Table 1: Chemical Identity and Physical Properties

| Parameter | Specification |

| Chemical Name | 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate |

| CAS Registry Number | 635301-86-9[2] |

| Molecular Formula | C₁₇H₁₅N₃O₆[3] |

| Molecular Weight | 357.32 g/mol [3] |

| Appearance | White to light yellow solid |

| Key Structural Moieties | 4-nitrophenyl ester (leaving group), morpholin-3-one ring |

| Storage Conditions | -20 °C, under inert atmosphere (Argon/Nitrogen)[4] |

Mechanistic Role in API Synthesis: The "Masked Isocyanate" Paradigm

In the synthesis of complex APIs, constructing an oxazolidinone core requires coupling an aniline derivative with a chiral amino alcohol. Traditionally, this is achieved by converting the aniline to an isocyanate using phosgene—a highly toxic and moisture-sensitive process.

The Causality of the Carbamate Choice: By reacting 4-(3-oxomorpholino)aniline with 4-nitrophenyl chloroformate, we generate a stable "masked isocyanate"[5],[1]. The 4-nitrophenyl group acts as an exceptional leaving group because the strong electron-withdrawing nature of the nitro group stabilizes the resulting phenoxide anion via resonance[6]. This allows the carbamate to be stored safely and reacted under mild conditions, ensuring high enantiomeric fidelity of the chiral amino alcohol during the subsequent cyclization step.

Fig 1: Synthetic pathway of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate and its cyclization.

Safety Profile and Hazard Mitigation

The intact molecule is a skin sensitizer and respiratory irritant. However, the primary chemical hazard arises dynamically during its reaction or accidental hydrolysis, which liberates 4-nitrophenol —a known toxic, tissue-staining, and environmentally hazardous byproduct.

Engineering Controls & PPE:

-

Containment: All transfers and reactions must be conducted in a certified fume hood or glovebox under an inert argon atmosphere to prevent ambient moisture from triggering premature hydrolysis.

-

PPE: Double-gloving with nitrile (due to the skin-staining properties of nitrophenols), safety goggles, and a chemically resistant lab coat are mandatory.

Fig 2: Self-validating safety and handling workflow for reactive carbamate intermediates.

Experimental Protocols: A Self-Validating System

A robust protocol must be self-validating; it should provide the chemist with real-time, observable feedback to confirm the success of the reaction and the safety of the workup.

Protocol A: Synthesis of the Activated Carbamate

Causality: The reaction is deliberately performed at 0–5 °C to suppress the formation of symmetric ureas (a side reaction occurring if the activated carbamate reacts with unreacted starting aniline). Pyridine is utilized dually as a base to neutralize the HCl byproduct and as a nucleophilic catalyst.

-

Preparation: Dissolve 4-(3-oxomorpholino)aniline (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq).

-

Activation: Cool the reaction vessel to 0 °C. Dropwise, add a solution of 4-nitrophenyl chloroformate (1.05 eq) in DCM[5].

-

Self-Validation Check (Physical State): As the reaction progresses, the mixture will transition from a clear solution to a cloudy suspension. This occurs because the newly formed carbamate product has significantly lower solubility in cold DCM than the starting materials, providing a visual confirmation of conversion.

-

Workup: Wash the organic layer with cold 1M HCl to remove residual pyridine, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Downstream Oxazolidinone Ring Formation

Causality: A mild base (triethylamine) is required to deprotonate the incoming chiral amino alcohol, increasing its nucleophilicity. Heating to 60 °C provides the activation energy necessary for the intramolecular cyclization immediately following the initial carbamate displacement.

-

Coupling: Dissolve the carbamate (1.0 eq) and (S)-3-amino-1,2-propanediol (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Catalysis: Add triethylamine (2.0 eq) and heat to 60 °C for 4 hours.

-

Self-Validation Check (Colorimetric): During the workup phase, wash the organic phase with 1M NaOH. The aqueous layer will immediately turn an intense, vibrant yellow ( λmax≈400 nm). This is the self-validating signature of the sodium 4-nitrophenoxide salt. The complete transfer of this yellow color from the organic to the aqueous phase visually confirms the successful cleavage and removal of the toxic leaving group.

-

Isolation: Separate the organic layer, dry, and crystallize the oxazolidinone precursor.

Table 2: Comparative Reaction Parameters for Carbamate Workflows

| Parameter | Protocol A (Carbamate Synthesis) | Protocol B (Oxazolidinone Formation) |

| Temperature | 0–5 °C | 60 °C |

| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous Tetrahydrofuran (THF) |

| Base/Catalyst | Pyridine (1.2 eq) | Triethylamine (2.0 eq) |

| Reaction Time | 2 hours | 4 hours |

| Visual IPC | Precipitation of white/yellow solid | Intense yellow aqueous phase upon NaOH wash |

Analytical and Quality Control

Given its status as both an intermediate and a monitored impurity (e.g., Molindone Impurity 2)[3], strict analytical oversight is required. High-Performance Liquid Chromatography (HPLC) is the standard method for tracking the consumption of the carbamate. Due to the highly conjugated nitroaromatic chromophore, UV detection at 254 nm provides exceptional sensitivity, allowing for the quantification of residual carbamate down to parts-per-million (ppm) levels before advancing the API to subsequent synthetic steps.

References

-

Pharmaffiliates - Molindone Hydrochloride Impurities: 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS 635301-86-9). Available at: [Link]

-

ChemBuyersGuide - TLC Pharmaceutical Standards: Rivaroxaban Impurities. Available at: [Link]

-

Cleanchem Laboratories - Molindone Products & Impurity Profiling. Available at: [Link]

-

Prasanna Bio Molecules - 4-Nitrophenyl Chloroformate Industrial Handling and Storage. Available at: [Link]

- Google Patents (US11014920B2) - Factor XIIa inhibitors: Urea installation using 4-Nitrophenyl chloroformate.

Sources

- 1. US11014920B2 - Factor XIIa inhibitors - Google Patents [patents.google.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. 4-Nitrophenyl Chloroformate - Industrial Grade at Best Price [prasannabiomolecules.in]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Bis(4-nitrophenyl) carbonate | 5070-13-3 | Benchchem [benchchem.com]

discovery and history of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

An In-Depth Technical Guide to 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate: Synthesis, Mechanistic Causality, and Role in Factor Xa Inhibitors

Executive Summary

The transition from parenteral anticoagulants to oral direct Factor Xa inhibitors represents a watershed moment in modern cardiovascular pharmacology. At the chemical heart of this revolution lies 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS: 635301-86-9) .

Initially engineered as a highly reactive, transient intermediate, this compound is the critical linchpin in the scalable synthesis of Rivaroxaban (Xarelto) [1]. By utilizing an activated carbamate strategy, synthetic chemists bypassed the low yields and racemization risks associated with direct phosgenation. Today, while its role as a synthetic building block is cemented in history, it is rigorously monitored in pharmacopeial quality control as Rivaroxaban Impurity 110 [2]. This whitepaper deconstructs the historical context, thermodynamic rationale, and step-by-step experimental protocols surrounding this pivotal molecule.

Historical Context: The Oxazolidinone Challenge

In the early 2000s, the pharmaceutical industry raced to develop an orally bioavailable anticoagulant to replace warfarin and low-molecular-weight heparins. Bayer’s discovery of Rivaroxaban introduced a novel pharmacophore: a chiral oxazolidinone core linked to a morpholinone-phenyl system [3].

The Chemical Bottleneck: Constructing the oxazolidinone ring required coupling an aniline derivative—specifically 4-(4-aminophenyl)morpholin-3-one—with a chiral building block (such as an (S)-epoxide or (S)-amino alcohol). Early attempts using direct coupling or standard alkyl carbamates (like ethyl or methyl carbamates) required harsh, high-temperature basic conditions. These conditions inevitably led to the racemization of the sensitive chiral center, drastically reducing the enantiomeric excess (ee) of the final Active Pharmaceutical Ingredient (API).

The Activated Carbamate Solution: To lower the activation energy of the cyclization step, chemists introduced the 4-nitrophenyl carbamate moiety. The strongly electron-withdrawing nitro group stabilizes the leaving phenoxide anion (pKa ~7.15). This thermodynamic advantage allowed the subsequent nucleophilic acyl substitution and intramolecular cyclization to proceed under remarkably mild conditions, preserving the chiral integrity of the drug [4].

Historical evolution of oral Factor Xa inhibitors and the oxazolidinone synthesis challenge.

Physicochemical Profile and Quantitative Data

Understanding the physical properties of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is essential for optimizing reaction solvents, isolation techniques, and HPLC impurity profiling.

| Property | Value / Description |

| Chemical Name | 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate |

| CAS Number | 635301-86-9 |

| Molecular Formula | C17H15N3O6 |

| Molecular Weight | 357.32 g/mol |

| Role in Manufacturing | Key synthetic intermediate / Rivaroxaban Impurity 110 |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMF, NMP, and DMSO; sparingly soluble in water and hexanes |

| Reactivity Profile | Highly susceptible to nucleophilic attack (amines, alcohols) |

Mechanistic Causality & Experimental Workflows

As an Application Scientist, it is crucial to understand why a protocol works, not just how to execute it. The synthesis of Rivaroxaban via this intermediate is a masterclass in leaving-group thermodynamics.

Workflow 1: Synthesis of the Activated Carbamate

The goal is to activate the relatively unreactive amine of 4-(4-aminophenyl)morpholin-3-one. By reacting it with 4-nitrophenyl chloroformate, we create a highly electrophilic carbonyl center.

Step-by-Step Methodology:

-

Preparation: In a rigorously dried 500 mL 3-neck round-bottom flask under inert N₂ atmosphere, dissolve 19.2 g (0.1 mol) of 4-(4-aminophenyl)morpholin-3-one in 200 mL of anhydrous Dichloromethane (DCM).

-

Base Addition: Add 12.9 g (0.1 mol) of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine.

-

Activation: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of 21.1 g (0.105 mol) of 4-nitrophenyl chloroformate dissolved in 50 mL DCM dropwise over 30 minutes. Causality: Dropwise addition at 0°C prevents runaway exothermic side reactions and the formation of symmetric urea byproducts.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Eluent: 1:1 Hexane/Ethyl Acetate). The product will appear as a new, UV-active spot with a higher Rf value than the starting amine.

-

Isolation (Self-Validating Step): Quench the reaction with 100 mL of cold water. The target carbamate (CAS: 635301-86-9) often precipitates directly from the biphasic mixture due to its low solubility in cold DCM/Water. Filter the pale yellow solid, wash with cold diethyl ether, and dry under vacuum. Expected yield: 85-90%.

Workflow 2: Oxazolidinone Ring Formation (API Synthesis)

Here, the 4-nitrophenyl group acts as a sacrificial leaving group, driving the formation of the oxazolidinone ring when reacted with a chiral amine.

Step-by-Step Methodology:

-

Coupling: Dissolve 35.7 g (0.1 mol) of the synthesized 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate in 150 mL of N-Methyl-2-pyrrolidone (NMP).

-

Chiral Integration: Add 0.11 mol of the chosen chiral building block (e.g., (S)-3-amino-1,2-propanediol).

-

Heating: Stir the mixture at 60°C for 4 hours. Causality: The primary amine of the chiral block attacks the carbamate carbonyl. The 4-nitrophenoxide leaving group is expelled. Because 4-nitrophenol is a weak base, this step requires significantly less heat than standard carbamates, entirely preserving the (S)-configuration.

-

Cyclization: Following the formation of the intermediate urea, a mild activating agent (like carbonyldiimidazole, CDI) or a base is added to drive the intramolecular cyclization of the hydroxyl group, forming the final oxazolidinone core of Rivaroxaban.

-

Validation: HPLC analysis must be performed to confirm the absence of the carbamate intermediate. In final API manufacturing, residual traces of this compound are flagged as Impurity 110 [5].

Chemical workflow for Rivaroxaban synthesis via the 4-nitrophenyl carbamate intermediate.

Analytical Characterization & Trustworthiness in QC

While 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is a brilliant synthetic tool, its high reactivity makes it a liability in the final drug product. Regulatory agencies (such as the EMA and FDA) require rigorous impurity profiling.

In modern pharmaceutical Quality Control (QC), this compound is synthesized in small, highly pure batches to serve as an analytical reference standard. During the release testing of Rivaroxaban, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry is utilized to ensure that levels of Impurity 110 remain below the ICH Q3A qualification thresholds (typically <0.15%). The presence of the nitroaromatic chromophore makes it highly detectable via UV at ~280 nm.

References

-

European Medicines Agency (EMA). "Assessment Report for Xarelto (Rivaroxaban) - Procedure No. EMEA/H/C/000944". Europa.eu. Available at:[Link]

-

American Chemical Society (ACS). "Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via Acid-Catalyzed Selective Oxidation". Organic Process Research & Development. Available at:[Link]

-

Pharmaffiliates. "Rivaroxaban-impurities: 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate". Pharmaffiliates. Available at:[Link]

Methodological & Application

The Strategic Application of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate in Modern Medicinal Chemistry

Abstract

This comprehensive guide details the strategic application of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate in medicinal chemistry. As a highly reactive and versatile chemical intermediate, this compound serves as a pivotal tool for the synthesis of novel therapeutic agents, particularly in the development of covalent inhibitors and activity-based protein profiling probes. Herein, we provide an in-depth analysis of its chemical properties, a robust synthesis protocol, and detailed methodologies for its application in drug discovery workflows, supported by mechanistic insights and practical guidance for researchers in the field.

Introduction: Unveiling a Versatile Synthetic Tool

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is an activated carbamate that has gained significant attention in medicinal chemistry. Its structure is characterized by two key functional components: the 4-(3-oxomorpholino)phenyl moiety, a critical pharmacophore found in the blockbuster anticoagulant drug Rivaroxaban[1][2][3], and the 4-nitrophenyl carbamate group, a highly efficient leaving group that facilitates covalent bond formation with nucleophilic residues in target proteins[4][5]. This unique combination makes it an invaluable reagent for introducing the (4-(3-oxomorpholino)phenyl)carbamoyl group into a variety of molecular scaffolds.

The primary utility of this compound stems from the electrophilic nature of its carbonyl carbon, which is readily attacked by nucleophiles such as amines and alcohols. The subsequent release of the chromophoric 4-nitrophenolate anion provides a convenient method for real-time monitoring of reaction kinetics via UV-Vis spectrophotometry[4][6]. This feature is particularly advantageous in high-throughput screening and kinetic assays.

This guide will provide a thorough exploration of the synthesis, mechanism of action, and diverse applications of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate, empowering researchers to leverage its full potential in their drug discovery endeavors.

Synthesis of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

The synthesis of the title compound is a straightforward process that can be achieved in two main stages: the preparation of the key intermediate, 4-(4-aminophenyl)morpholin-3-one, followed by its reaction with 4-nitrophenyl chloroformate.

Synthesis of 4-(4-aminophenyl)morpholin-3-one

The precursor, 4-(4-aminophenyl)morpholin-3-one, is synthesized from 4-phenyl-3-morpholinone through a nitration reaction followed by reduction of the nitro group[7].

Figure 1: Synthetic pathway to 4-(4-aminophenyl)morpholin-3-one.

Synthesis of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

The final product is obtained by reacting 4-(4-aminophenyl)morpholin-3-one with 4-nitrophenyl chloroformate in the presence of a non-nucleophilic base[1][4].

Figure 2: Synthesis of the title compound.

Experimental Protocol: Synthesis of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Materials:

-

4-(4-aminophenyl)morpholin-3-one

-

4-Nitrophenyl chloroformate

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-aminophenyl)morpholin-3-one (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous pyridine (1.1 equivalents) dropwise to the stirred solution.

-

In a separate flask, dissolve 4-nitrophenyl chloroformate (1.05 equivalents) in anhydrous dichloromethane.

-

Add the 4-nitrophenyl chloroformate solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

-

Quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate as a solid.

Applications in Medicinal Chemistry

The unique reactivity of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate makes it a valuable tool for several applications in drug discovery.

Synthesis of Novel Carbamate and Urea Derivatives

The primary application of this reagent is the synthesis of novel carbamate and urea derivatives. By reacting it with a diverse range of amines, an extensive library of compounds can be generated for biological screening. The (4-(3-oxomorpholino)phenyl)carbamoyl moiety can impart favorable pharmacokinetic properties or act as a key binding element for a specific biological target.

Figure 3: Library synthesis of urea derivatives.

Development of Covalent Inhibitors

The activated carbamate can act as a "warhead" to form a covalent bond with nucleophilic residues (e.g., serine, threonine, lysine) in the active site of an enzyme[8][9]. This approach can lead to inhibitors with high potency and prolonged duration of action. The (4-(3-oxomorpholino)phenyl) portion of the molecule can be designed to provide initial non-covalent binding affinity and selectivity for the target enzyme.

Figure 4: Mechanism of covalent enzyme inhibition.

Design of Activity-Based Protein Profiling (ABPP) Probes

Activity-based protein profiling (ABPP) utilizes chemical probes to assess the functional state of enzymes in complex biological systems[5][6]. 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate can be incorporated into ABPP probes. The carbamate serves as the reactive group, and the (4-(3-oxomorpholino)phenyl) moiety can be tailored for target selectivity. A reporter tag (e.g., a fluorophore or biotin) can be attached to the molecule to enable detection and identification of the labeled enzymes.

Protocol: General Procedure for Reaction with an Amine and Spectrophotometric Monitoring

Materials:

-

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

-

Target amine

-

Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a stock solution of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate in anhydrous DMF.

-

Prepare a stock solution of the target amine in anhydrous DMF.

-

In a cuvette, add the appropriate buffer or solvent for the reaction.

-

Add the target amine solution to the cuvette.

-

Initiate the reaction by adding the stock solution of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate to the cuvette and mix quickly.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at approximately 400 nm, which corresponds to the formation of the 4-nitrophenolate anion[4].

-

Record the absorbance at regular time intervals to determine the reaction kinetics.

Data Analysis:

The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot. The concentration of the released 4-nitrophenol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of 4-nitrophenolate under the reaction conditions, b is the path length of the cuvette, and c is the concentration.

Quantitative Data Summary

The following table summarizes key physicochemical properties of the title compound and its precursor.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate | 635301-86-9 | C₁₇H₁₅N₃O₆ | 357.32 |

| 4-(4-aminophenyl)morpholin-3-one | 438056-69-0 | C₁₀H₁₂N₂O₂ | 192.22 |

Conclusion

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate is a powerful and versatile reagent in the medicinal chemist's toolbox. Its well-defined reactivity, coupled with the pharmacological significance of its core scaffold, provides a solid foundation for the rational design and synthesis of novel drug candidates and chemical probes. The protocols and applications detailed in this guide are intended to facilitate the effective utilization of this compound in advancing drug discovery and development programs.

References

- EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google P

- US9598403B2 - Process for the preparation of rivaroxaban - Google P

-

4-Nitrophenyl N-phenylcarbamate - PMC. (URL: [Link])

-

Rivaroxaban Intermediates Introduction From Arborpharm. (URL: [Link])

-

Synthesis And Process Research Of Rivaroxaban - Globe Thesis. (URL: [Link])

- "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone". (URL: not available)

-

Activity-Based Probes. (URL: [Link])

-

Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators. (URL: [Link])

-

Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases - PMC. (URL: [Link])

-

A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads - Chemical Science (RSC Publishing). (URL: [Link])

-

Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug - International Research Journal on Advanced Engineering and Management (IRJAEM). (URL: [Link])

-

Electronic Supplementary Information Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature a - The Royal Society of Chemistry. (URL: [Link])

-

Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC. (URL: [Link])

-

Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed. (URL: [Link])

- US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google P

-

A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug - World Journal of Pharmaceutical Sciences. (URL: [Link])

-

Novel inhibitors and activity-based probes targeting serine proteases - Frontiers. (URL: [Link])

-

Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC. (URL: [Link])

-

Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed. (URL: [Link])

-

Pseudo-irreversible butyrylcholinesterase inhibitors: structure–activity relationships, and kinetic, computational, and crystallographic study of the N-dialkyl O-arylcarbamate warhead | ChemRxiv. (URL: [Link])

-

CO2 carbamylation of proteins as a mechanism in physiology - PubMed. (URL: [Link])

-

Covalent protein modification: The current landscape of residue-specific electrophiles. (URL: [Link])

-

Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

Sources

- 1. 4-Nitrophenyl N-phenylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity-Based Probes | Chemical Probes Portal [chemicalprobes.org]

- 7. globethesis.com [globethesis.com]

- 8. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of purity for 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate, a key intermediate in pharmaceutical synthesis. The developed isocratic reversed-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, detailed experimental procedures, and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate (CAS No. 635301-86-9) is a complex organic molecule incorporating a nitrophenyl group, a carbamate linkage, and a morpholino moiety.[4] The purity of such intermediates is a critical parameter in drug substance manufacturing, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quality assessment.

High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing non-volatile and thermally labile compounds, making it the method of choice for many pharmaceutical analyses.[1][5] This note describes the development and validation of a simple, yet effective, isocratic reversed-phase HPLC (RP-HPLC) method. The selection of a C18 stationary phase is based on its wide applicability for separating molecules with moderate polarity and aromatic features, such as the target analyte.[6][7][8][9] The method is validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[2][10][11]

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

-

Chromatography Data System (CDS): For data acquisition and processing.

-

Analytical Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) was used. The C18 phase provides the necessary hydrophobicity to retain the analyte.[6]

-

Chemicals and Reagents:

-

4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate reference standard (purity >99.5%).

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Water, HPLC grade or purified to 18.2 MΩ·cm.

-

Phosphoric acid (H₃PO₄), analytical grade.

-

Chromatographic Conditions

The selection of chromatographic parameters was guided by the chemical properties of the analyte, which contains both hydrophobic (phenyl rings) and polar (carbamate, morpholino, nitro) functional groups. A reversed-phase mode was chosen for its robustness and suitability for such compounds.[7][8] Acetonitrile was selected as the organic modifier due to its favorable UV transparency and elution strength. A phosphate buffer is used to ensure pH control and achieve symmetrical peak shapes.

Table 1: Optimized HPLC Method Parameters

| Parameter | Condition |

| Stationary Phase | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic: Acetonitrile / 10 mM Phosphate Buffer pH 3.0 (55:45, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Rationale for Detection Wavelength: The 4-nitrophenyl chromophore is a strong UV absorber.[12][13] A UV scan of the analyte in the mobile phase showed a significant absorbance maximum around 270 nm, providing excellent sensitivity for the parent compound and potential related impurities.

Preparation of Solutions

-

Buffer Preparation (10 mM Phosphate Buffer, pH 3.0): Dissolve an appropriate amount of a phosphate salt (e.g., monobasic potassium phosphate) in HPLC grade water to make a 10 mM solution. Adjust the pH to 3.0 with phosphoric acid.

-

Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution can be further diluted to prepare calibration standards.

-

Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with the mobile phase.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness.[2][10][11]

Specificity

Specificity was demonstrated by analyzing a blank (mobile phase), the reference standard, and a sample solution. The chromatograms were examined to ensure that no interfering peaks were present at the retention time of the main analyte. The peak purity of the analyte was also assessed using a photodiode array (PDA) detector to confirm its spectral homogeneity.

Linearity

Linearity was evaluated by preparing and analyzing a series of at least five standard solutions over a concentration range of 0.01 mg/mL to 0.15 mg/mL (10% to 150% of the nominal concentration). The peak area response was plotted against the concentration, and the relationship was assessed by the correlation coefficient (r²) of the linear regression.

Table 2: Linearity Results

| Parameter | Acceptance Criteria | Result |

| Range | 0.01 - 0.15 mg/mL | Met |

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

| Y-intercept | Report | Minimal |

Accuracy

Accuracy was determined by the recovery of the analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Triplicate preparations were analyzed for each level.

Table 3: Accuracy (Recovery) Results

| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |

| 80% | 99.8% | 0.5% | 98.0% - 102.0% |

| 100% | 100.5% | 0.3% | 98.0% - 102.0% |

| 120% | 101.2% | 0.4% | 98.0% - 102.0% |

Precision

-

Repeatability (Intra-day precision): Assessed by performing six replicate injections of the sample solution (at 100% concentration) on the same day, under the same operating conditions.

-

Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or different equipment.

Table 4: Precision Results

| Parameter | % RSD | Acceptance Criteria |

| Repeatability (n=6) | 0.45% | ≤ 1.0% |

| Intermediate Precision | 0.82% | ≤ 2.0% |

Limit of Quantitation (LOQ)

The LOQ was determined based on the signal-to-noise ratio (S/N) method, established as the concentration where the S/N ratio is approximately 10:1. This was confirmed by demonstrating acceptable precision and accuracy at this concentration. The LOQ was found to be approximately 0.001 mg/mL.

Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters and observing the effect on the results. The parameters varied included:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic)

-

Mobile phase pH (± 0.2 units)

In all cases, the system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits, and the purity results were not significantly affected, demonstrating the method's robustness.

System Suitability

System suitability tests are an integral part of the analytical procedure and are used to verify that the chromatographic system is adequate for the intended analysis.[14][15]

Table 5: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Theoretical Plates (N) | > 2000 |

| Tailing Factor (T) | ≤ 2.0 |

| % RSD of Peak Area (n=5) | ≤ 1.0% |

Workflow Diagrams

Experimental Workflow

The overall process from sample preparation to final data analysis is depicted below.

Caption: HPLC Purity Analysis Workflow.

Method Validation Logic

The relationship between the different validation parameters demonstrates the comprehensive evaluation of the method's performance.

Caption: Interrelation of Method Validation Parameters.

Conclusion

The isocratic reversed-phase HPLC method described provides a simple, rapid, and reliable means for determining the purity of 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate. The method has been successfully validated according to ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, precision, and robustness. This application note serves as a complete protocol for laboratories involved in the quality control of this pharmaceutical intermediate.

References

-

U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

-

Waters Corporation. (2023). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

-

Scribd. HPLC Method for Analyzing Carbamate Pesticides. [Link]

-

Element Lab Solutions. USP 621 Changes. [Link]

-

ResearchGate. (2014). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC). [Link]

-

Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

-

Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

-

Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

-

Pharmaffiliates. 4-Nitrophenyl (4-(3-oxomorpholino)phenyl)carbamate. [Link]

-

YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

-

Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

Sources

- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. Ich guidelines for validation final | PPTX [slideshare.net]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 8. chromtech.com [chromtech.com]

- 9. waters.com [waters.com]

- 10. youtube.com [youtube.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Phenyl methyl(4-nitrophenyl)carbamate | 50882-34-3 | Benchchem [benchchem.com]

- 13. emerginginvestigators.org [emerginginvestigators.org]

- 14. usp.org [usp.org]

- 15. Chromatography [usp.org]

spectrophotometric monitoring of 4-nitrophenyl carbamate hydrolysis

Application Note & Protocol

Topic: High-Throughput Spectrophotometric Monitoring of 4-Nitrophenyl Carbamate Hydrolysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The hydrolysis of 4-nitrophenyl (4-NP) carbamates is a critical reaction in organic synthesis and biocatalysis. This application note provides a detailed guide for monitoring this reaction using UV-Visible spectrophotometry. The protocol leverages the release of the chromogenic leaving group, 4-nitrophenol, which, under basic conditions, forms the intensely yellow 4-nitrophenolate anion.[1][2] The rate of formation of this anion is directly proportional to the rate of carbamate hydrolysis and can be continuously monitored, providing a powerful tool for kinetic analysis.[3][4] We present comprehensive, step-by-step protocols for both chemical (base-catalyzed) and enzyme-catalyzed hydrolysis, including reagent preparation, data acquisition, and analysis. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.

Principle of the Assay

The spectrophotometric assay for 4-nitrophenyl carbamate hydrolysis is based on a simple yet robust colorimetric principle. The carbamate substrate is colorless in solution. Upon hydrolysis, the ester or amide bond is cleaved, releasing 4-nitrophenol (pKa ≈ 7.15).[1] In solutions with a pH above its pKa, 4-nitrophenol exists predominantly as the 4-nitrophenolate anion, which exhibits a strong absorbance maximum between 400 nm and 413 nm.[1][3][5]

The rate of the reaction is determined by measuring the increase in absorbance at this wavelength over time. According to the Beer-Lambert Law (A = εcl), the absorbance (A) is directly proportional to the concentration of the 4-nitrophenolate ion (c), where ε is the molar extinction coefficient and l is the path length of the cuvette. This allows for a continuous and sensitive quantification of the hydrolysis rate.[6] This method is widely applied, for instance, in studying base-labile protecting groups in organic synthesis or in characterizing the activity of hydrolytic enzymes like esterases and lipases.[2][7][8]

Reaction Mechanism: Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis of a 4-nitrophenyl carbamate proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate. This forms a transient tetrahedral intermediate, which then collapses, cleaving the C-O bond and releasing the stable 4-nitrophenolate leaving group.[8][9]

Materials and Reagents

-

Substrate: 4-Nitrophenyl carbamate of interest.

-

Standard: 4-Nitrophenol (p-Nitrophenol), 99%+ purity.

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

-

Buffers:

-

50 mM Sodium Phosphate Buffer, pH 7.4

-

50 mM Tris-HCl Buffer, pH 8.0

-

50 mM CAPS or Glycine-NaOH Buffer, pH 10.0

-

-

Base (for chemical hydrolysis): 0.1 M Sodium Hydroxide (NaOH).

-

Enzyme: Stock solution of the relevant hydrolase (e.g., esterase, lipase).

-

Equipment:

-

UV-Visible Spectrophotometer or Microplate Reader capable of reading absorbance at ~405 nm.

-

Temperature-controlled cuvette holder or incubator for microplates.

-

Calibrated pipettes and tips.

-

Quartz cuvettes or UV-transparent 96-well plates.

-

Analytical balance.

-

pH meter.

-

Experimental Protocols

Protocol 1: Preparation of a 4-Nitrophenol Standard Curve

Causality: A standard curve is essential to convert absorbance values into the concentration of the product formed. This allows for the calculation of the reaction rate in molar units (e.g., µmol/min) by correlating the measured absorbance directly to the amount of 4-nitrophenol released.

-

Prepare 10 mM 4-Nitrophenol Stock: Accurately weigh 13.91 mg of 4-nitrophenol and dissolve it in 10 mL of DMSO. This creates a 10 mM stock solution. Store protected from light.

-